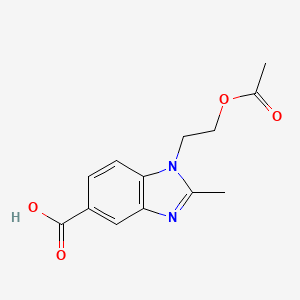

1-(2-Acetoxyethyl)-2-methyl-1h-benzoimidazole-5-carboxylic acid

Description

Substituent Position and Functional Group Impact

Electronic and Steric Effects

- Electron-Withdrawing Groups : The carboxylic acid at position 5 withdraws electron density, reducing basicity of the imidazole nitrogen.

- Steric Hindrance : The 2-methyl group restricts rotation of the acetoxyethyl chain, influencing conformational stability.

- Hydrogen-Bonding Capacity : Carboxylic acid and ester functionalities enable interactions with biological targets, such as enzymes or receptors.

These structural nuances underscore the compound’s uniqueness within its chemical class, with implications for solubility, reactivity, and potential applications in medicinal chemistry.

Propriétés

IUPAC Name |

1-(2-acetyloxyethyl)-2-methylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-8-14-11-7-10(13(17)18)3-4-12(11)15(8)5-6-19-9(2)16/h3-4,7H,5-6H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHWJXUODPWVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CCOC(=O)C)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354854 | |

| Record name | 1-[2-(Acetyloxy)ethyl]-2-methyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282091-90-1 | |

| Record name | 1-[2-(Acetyloxy)ethyl]-2-methyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Representative Method:

- Starting Materials: 4-aminobenzoic acid derivatives or substituted o-phenylenediamines.

- Reaction: Cyclocondensation with acetic acid or acetic anhydride to introduce the 2-methyl substituent on the benzimidazole ring.

- Conditions: Acidic reflux, often in acetic acid or polyphosphoric acid, to facilitate ring closure and methylation.

This step yields 2-methyl-1H-benzimidazole-5-carboxylic acid as a key intermediate.

N-Alkylation to Introduce the 2-Hydroxyethyl Side Chain

The N-1 position of the benzimidazole ring is nucleophilic and can be alkylated selectively.

Typical Procedure:

- Reagents: 2-bromoethanol or 2-chloroethanol as alkylating agents.

- Base: Potassium carbonate or sodium hydride to deprotonate the benzimidazole nitrogen.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Room temperature to moderate heating (25–60°C).

- Outcome: Formation of 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid.

This step must be carefully controlled to avoid over-alkylation or side reactions.

Acetylation of the Hydroxyethyl Group

The free hydroxy group on the 2-hydroxyethyl substituent is acetylated to yield the acetoxyethyl derivative.

Acetylation Conditions:

- Reagents: Acetic anhydride or acetyl chloride.

- Catalyst: Pyridine or triethylamine to scavenge generated acid.

- Solvent: Dichloromethane or chloroform.

- Temperature: 0°C to room temperature.

- Duration: 1–4 hours depending on scale and reactivity.

The reaction converts the hydroxyethyl side chain into the acetoxyethyl ester, completing the synthesis of 1-(2-acetoxyethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid.

Purification and Characterization

Purification is typically achieved by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatographic methods (silica gel column chromatography using ethyl acetate/hexane mixtures).

Structural confirmation employs:

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR to confirm substitution patterns and acetylation.

- Infrared Spectroscopy (IR): Identification of ester carbonyl (~1735 cm$$^{-1}$$) and carboxylic acid (~1700 cm$$^{-1}$$) stretches.

- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight (~296 g/mol).

- Elemental Analysis: To verify purity and composition.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclocondensation | Substituted o-phenylenediamine, acetic acid, reflux | 2-methyl-1H-benzimidazole-5-carboxylic acid | 65–80 | Acidic conditions for ring closure |

| 2 | N-Alkylation | 2-bromoethanol, K2CO3, DMF, 25–60°C | 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid | 70–85 | Controlled to avoid multiple alkylation |

| 3 | Acetylation | Acetic anhydride, pyridine, DCM, 0–25°C | 1-(2-acetoxyethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid | 75–90 | Esterification of hydroxy group |

Research Findings and Considerations

- The initial benzimidazole core synthesis is well-documented and yields are generally high when using pure starting materials and controlled acidic conditions.

- N-alkylation selectivity is critical; bases and solvents must be chosen to minimize side reactions.

- Acetylation proceeds efficiently under mild conditions, but excess acetic anhydride or prolonged reaction times may lead to unwanted acetylation of the carboxylic acid, which requires careful monitoring.

- Analytical data from related benzimidazole derivatives confirm the stability of the acetoxyethyl group under standard storage and reaction conditions.

- Variations in reaction temperature and solvent polarity can affect yields and purity, necessitating optimization for scale-up.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Acetoxyethyl)-2-methyl-1h-benzoimidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzimidazole derivatives.

Applications De Recherche Scientifique

1-(2-Acetoxyethyl)-2-methyl-1h-benzoimidazole-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other biologically active benzimidazoles.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of 1-(2-Acetoxyethyl)-2-methyl-1h-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with DNA: Binding to DNA and affecting gene expression.

Modulating Receptor Activity: Interacting with cell surface receptors and altering signal transduction pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations and Pharmacological Relevance

Benzimidazole derivatives differ primarily in substituents at the 1-, 2-, and 5-positions, which dictate their biological activity and physicochemical properties. Below is a comparative analysis:

Key Observations :

- 1-Position Substituents : The 2-acetoxyethyl group in the target compound introduces hydrophilicity compared to hydrophobic groups like phenyl or cyclohexyl. This impacts solubility and metabolic stability .

- 2-Position Substituents : Methyl groups (as in the target compound) are associated with moderate steric hindrance, while bulkier groups (e.g., phenyl, 3-furyl) enhance target selectivity in antiviral or anti-cancer applications .

- 5-Position Functional Groups : Carboxylic acids (e.g., target compound) allow for salt formation or conjugation, whereas esters (e.g., methyl/ethyl esters) are often prodrugs or intermediates .

Physicochemical and Spectroscopic Data

Activité Biologique

1-(2-Acetoxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid (CAS No. 282091-90-1) is a benzimidazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The structural features of benzimidazole derivatives often play a critical role in their biological efficacy.

- Molecular Formula : C13H14N2O4

- Molecular Weight : 262.26 g/mol

- Boiling Point : Approximately 503.4 °C (predicted)

- Density : 1.33 g/cm³ (predicted)

- pKa : 2.92 (predicted)

These properties suggest that the compound may exhibit stability under various conditions, which is advantageous for biological applications.

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. Various studies have reported that these compounds can inhibit bacterial growth and possess antifungal activity. The mechanism often involves disruption of microbial cell wall synthesis or interference with essential metabolic pathways .

Anti-inflammatory Effects

Some benzimidazole derivatives have been noted for their anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation. The inhibition of pro-inflammatory cytokines and enzymes is a common mechanism through which these compounds exert their effects .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many benzimidazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : Compounds in this class can activate apoptotic pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : By interfering with the normal progression of the cell cycle, these compounds can halt the proliferation of malignant cells.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2O4 |

| Molecular Weight | 262.26 g/mol |

| Boiling Point | 503.4 °C (predicted) |

| Density | 1.33 g/cm³ (predicted) |

| pKa | 2.92 (predicted) |

| Anticancer IC50 | ~3 µM (related compound) |

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-(2-acetoxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid, and how can reaction conditions be optimized?

Answer:

The synthesis of benzimidazole derivatives typically involves condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For analogous compounds, refluxing in acetic acid with sodium acetate as a catalyst is common (e.g., cyclization of 4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids with benzimidazole carbaldehydes) . Optimization may involve:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) or dichloromethane-DMSO mixtures (9:1) for controlled crystallization .

- Catalyst tuning : Anhydrous sodium acetate enhances cyclization efficiency .

- Temperature control : Reflux (~120°C) for 1–5 hours balances yield and purity .

Basic: How should researchers analytically characterize this compound to confirm structure and purity?

Answer:

A multi-technique approach is critical:

- Spectroscopy :

- Mass spectrometry : ESI-MS to verify molecular ion ([M+H]⁺) and isotopic patterns (e.g., chlorine-containing analogs show [M+2+H]⁺ peaks) .

- Elemental analysis : Validate C/H/N ratios within 0.3% deviation from theoretical values .

Basic: What are the recommended handling and storage conditions to ensure compound stability?

Answer:

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Electrostatic charge buildup must be mitigated (grounded equipment) .

- Storage : Tightly sealed containers in dry, ventilated environments (20–25°C). Avoid moisture to prevent hydrolysis of the acetoxyethyl group .

- Stability monitoring : Periodic HPLC or TLC checks for degradation (e.g., carboxylic acid decarboxylation) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for similar benzoimidazole derivatives?

Answer:

Yield discrepancies often arise from:

- Impurity profiles : Side reactions (e.g., over-alkylation) reduce purity. Use preparative HPLC or recrystallization (acetic acid/DMF) to isolate target compounds .

- Catalyst activity : Trace moisture deactivates sodium acetate; ensure anhydrous conditions .

- Kinetic vs. thermodynamic control : Longer reaction times may favor thermodynamically stable but lower-yield products. Monitor intermediates via LC-MS .

Advanced: What computational strategies are suitable for studying this compound’s interactions with biological targets?

Answer:

- Molecular docking : Use AutoDock or Schrödinger Suite to model binding to enzymes (e.g., kinase or protease active sites). For example, benzimidazole-carboxylic acid derivatives exhibit hydrogen bonding with catalytic residues (e.g., Asp/Glu in proteases) .

- MD simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., 100 ns simulations with AMBER) .

- QSAR : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity using CoMFA/CoMSIA .

Advanced: How can hydrogen-bonding interactions in the crystal structure inform solubility and formulation studies?

Answer:

- Crystallography : Single-crystal X-ray diffraction reveals intermolecular O–H⋯N hydrogen bonds (e.g., between carboxylic acid and imidazole nitrogen), which influence solubility .

- Solubility enhancement : Disrupting H-bond networks via co-crystallization with PEG or cyclodextrins improves aqueous solubility .

- Polymorphism screening : Identify metastable forms with higher dissolution rates using solvent-drop grinding .

Advanced: What strategies are effective for designing derivatives with improved bioactivity?

Answer:

- Core modifications :

- Prodrug approaches : Mask the carboxylic acid as an ester (e.g., ethyl ester) to enhance bioavailability .

- Biological evaluation : Screen derivatives against cancer cell lines (MTT assay) or enzyme targets (IC₅₀ determination) .

Advanced: How can researchers address discrepancies in spectroscopic data across synthetic batches?

Answer:

- Batch-to-batch variability : Trace solvent residues (e.g., DMSO) may shift NMR peaks. Use deuterated solvents and lyophilization for consistency .

- Tautomeric equilibria : Benzoimidazole NH protons can exchange rapidly, broadening signals. Record spectra in DMSO-d₆ at elevated temperatures (50°C) .

- Impurity profiling : LC-MS/MS identifies byproducts (e.g., acetylated intermediates) for targeted purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.